5-Methoxy-6-methyl-7,8-dihydroisoquinoline-7,8-dione
Description
5-Methoxy-6-methyl-7,8-dihydroisoquinoline-7,8-dione is a bicyclic heteroaromatic compound characterized by a dihydroisoquinoline core fused with two ketone groups at positions 7 and 6. The molecule features a methoxy group (-OCH₃) at position 5 and a methyl group (-CH₃) at position 7.
Properties
CAS No. |
121070-04-0 |
|---|---|
Molecular Formula |
C10H7NO4 |
Molecular Weight |
205.17 g/mol |
IUPAC Name |
6-hydroxy-5-methoxyisoquinoline-7,8-dione |
InChI |
InChI=1S/C10H7NO4/c1-15-10-5-2-3-11-4-6(5)7(12)8(13)9(10)14/h2-4,14H,1H3 |
InChI Key |
PUFUORRKKCDXFV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=O)C(=O)C2=C1C=CN=C2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Isoquinolinedione can be synthesized through several methods. One efficient protocol involves the Rhodium(III)-catalyzed C–H activation/annulation/decarboxylation of N-tosylbenzamides with diazo compounds . This method allows for the construction of isoquinolinedione scaffolds with high efficiency. Another method includes the palladium-catalyzed asymmetric allylic alkylation of isoquinolinedione derivatives, which is used to prepare quaternary carbon stereocenters .
Industrial Production Methods: Industrial production of isoquinolinedione often relies on scalable and cost-effective synthetic routes. The Rhodium(III)-catalyzed method mentioned above is particularly advantageous due to its operational convenience and atom-economical nature .
Chemical Reactions Analysis
Nucleophilic Addition Reactions
The 7,8-dione moiety enables nucleophilic additions, particularly at the electron-deficient carbonyl carbons (C-5 and C-8). Key reactions include:
-
Regiodivergent Behavior : Reactions with phenolates favor substitution at C-3 (e.g., 10a–10d ), while anilines undergo addition/oxidation at C-2 . DFT calculations confirm lower activation barriers for these pathways .
Electrophilic Substitution
The aromatic isoquinoline ring undergoes electrophilic substitution at activated positions:
-
Methoxy Group Demethylation : Acidic or oxidative conditions (e.g., HBr/AcOH) replace the methoxy group at C-7 with hydroxyl, forming derivatives like 5,8-dihydroxy-4,7-dimethoxy-2,6-dimethylisoquinolinium iodide .
-
Nitration : Nitration at C-8 using HNO₃/H₂SO₄ introduces nitro groups, enabling further reductions to amines (e.g., 12 → 13 in Scheme 3 of ).
Oxidation-Reduction Reactions
The dione system participates in redox processes:
| Process | Conditions/Reagents | Outcome | Source |
|---|---|---|---|
| Air Oxidation | Ambient O₂ | Stabilization of 5,8-dione structure | |
| Catalytic Hydrogenation | H₂/Pd-C in MeOH | Reduction to 5,8-dihydroxy derivatives |
-
Reductive Acyl Transfer : Hydrogenation of 8-acetoxy derivatives triggers intramolecular acyl migration, yielding isoquinoline-5,8-diones .
Cyclization and Ring Expansion
The compound serves as a precursor in complex syntheses:
-
Polonovski Reaction : Treatment with m-chloroperbenzoic acid (MCPBA) and acetic anhydride forms immonium salts, enabling cyclization to mimosamycin (30% yield) .
-
Intramolecular Cyclization : Base-mediated reactions generate fused polycyclic structures, as seen in marine sponge-derived isoquinolinequinones .
Functional Group Transformations
Key modifications at substituents include:
-
Methyl Group Oxidation : Strong oxidants (e.g., KMnO₄) convert C-6 methyl to carboxylic acid, altering electronic properties.
-
Hydroxymethylation : Introduction of hydroxymethyl groups at C-1 via aldehyde intermediates (e.g., 8 → 1 in ).
Biological Activity-Driven Reactions
Derivatives synthesized via these reactions exhibit pharmacological relevance:
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Anticancer Analogues : 7-Arylamino derivatives (e.g., 9a–d ) show cytotoxic activity via ROS induction and mitochondrial targeting .
-
Anti-inflammatory Derivatives : Hydroxyl or N-formyl groups at C-7/C-2 enhance NF-κB inhibition (e.g., 5 and 7 in ).
Comparative Reaction Data
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that derivatives of isoquinolinequinones exhibit broad-spectrum antimicrobial properties. For instance, derivatives synthesized from 5-Methoxy-6-methyl-7,8-dihydroisoquinoline-7,8-dione have shown efficacy against both Gram-positive and Gram-negative bacteria. In vitro studies indicate that certain derivatives possess Minimum Inhibitory Concentration (MIC) values as low as 1.0 µg/mL against pathogens such as Escherichia coli and Pseudomonas aeruginosa .
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| This compound Derivative 1 | E. coli | 1.0 |
| This compound Derivative 2 | P. aeruginosa | 2.0 |
Anticancer Activity
The compound has been investigated for its anticancer properties. Studies reveal that certain derivatives induce apoptosis in cancer cell lines through mechanisms involving the regulation of apoptosis-related proteins such as Bcl-2 and Bax . For example, one derivative exhibited an IC50 value ranging from 0.59 to 1.52 µM against various cancer cell lines including melanoma and breast cancer .
| Derivative | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Derivative A | HeLa | 0.59 |
| Derivative B | MDA-MB-231 | 1.52 |
Case Study 1: Antimicrobial Evaluation
A study conducted on a series of synthesized derivatives demonstrated their potential as antifungal agents with activities comparable to fluconazole. The compounds were tested against clinical strains of fungi and bacteria, showing promising results in inhibiting growth through disruption of the respiratory electron-transfer pathway .
Case Study 2: Anticancer Activity Assessment
In another study focusing on anticancer applications, derivatives of the compound were tested against multiple cancer cell lines. The results indicated significant antiproliferative effects and the ability to induce mitochondrial dysfunction selectively in cancer cells without affecting normal fibroblast cells .
Mechanism of Action
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares 5-Methoxy-6-methyl-7,8-dihydroisoquinoline-7,8-dione with structurally related compounds:
Tautomerism and Stability
- Tautomeric Behavior : For diazepine-dione derivatives (e.g., compounds 9–11 in ), imine tautomers dominate in solution (C8=NH form), as confirmed by ¹³C-NMR (δ ~150 ppm). This tautomerization hinders ureido-derivative formation due to reduced nucleophilicity at C8.
- Impact of Substituents: In this compound, electron-withdrawing dione groups and electron-donating methoxy/methyl substituents may stabilize specific tautomers or intermediates, altering reaction pathways compared to simpler analogs like 7,8-dihydroisoquinolin-5(6H)-one .
Key Research Findings
Tautomerism Dictates Reactivity : In diazepine-dione derivatives, imine tautomers dominate, preventing ureido-derivative synthesis . This highlights the importance of substituent effects on tautomeric equilibrium in related compounds.
Synthetic Utility of Diones: Dihydroisoquinoline diones serve as versatile intermediates for heterocyclic expansions (e.g., imidazo-diazepines ), though steric/electronic factors may limit reactivity.
Biological Activity
5-Methoxy-6-methyl-7,8-dihydroisoquinoline-7,8-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its potential as an antitumor and antimicrobial agent, as well as its mechanisms of action.
Chemical Structure and Properties
The compound has a molecular formula of CHNO and a molecular weight of approximately 205.16 g/mol. Its structure includes a fused isoquinoline and dione moiety, with a methoxy group at the 5-position and a methyl group at the 6-position. These structural features contribute to its unique chemical properties and biological activities.
Antitumor Activity
Research indicates that this compound exhibits notable antitumor properties . It has been evaluated against various cancer cell lines, showing efficacy in inhibiting cell proliferation.
Case Studies and Findings
- Anticancer Efficacy : A study reported that derivatives of isoquinoline-5,8-dione exhibited IC values ranging from 0.59 to 1.52 µM against specific cancer cell lines (HeLeS3 and KB-vin). The compound's mechanism involves inducing apoptosis through the modulation of Bcl-2 and Bax proteins .
- Selective Activity : Another research highlighted that a glycoconjugate derived from isoquinoline-5,8-dione demonstrated selective activity against H1299 lung cancer cells, outperforming standard chemotherapeutic agents like vinorelbine tartrate .
Antimicrobial Properties
In addition to its antitumor activity, this compound has shown promising antimicrobial effects .
Antimicrobial Studies
- Broad Spectrum Activity : The compound has been tested against various Gram-positive and Gram-negative bacteria. Notably, it exhibited significant activity with minimum inhibitory concentration (MIC) values as low as 1–2 µg/mL against resistant strains .
- Mechanism of Action : The antimicrobial activity is attributed to the quinonoid ring structure, which is essential for binding to bacterial targets and disrupting their metabolic processes .
The biological activities of this compound are thought to be mediated through several mechanisms:
- Enzyme Inhibition : The compound interacts with enzymes involved in cancer metabolism and proliferation pathways. Preliminary studies suggest that it may inhibit key enzymes that facilitate tumor growth .
- Induction of Apoptosis : In cancer cells, it induces apoptosis by modulating apoptotic pathways, specifically by altering the expression of pro-apoptotic and anti-apoptotic proteins .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is insightful:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 5-Methoxy-6-methylisoquinoline | Lacks dione functionality | Primarily studied for neuroprotective effects |
| 1-Cyano-5-methoxy-6-methyl-7,8-dihydroisoquinoline | Contains cyano group instead of dione | Exhibits different biological activities |
| Mimocine | More complex structure with additional rings | Known for broad-spectrum antimicrobial properties |
The distinct combination of methoxy and methyl groups along with the dione functionality in this compound influences its reactivity and biological profile compared to these similar compounds .
Q & A
Q. What are the critical safety protocols for handling 5-Methoxy-6-methyl-7,8-dihydroisoquinoline-7,8-dione in laboratory settings?
- Methodological Answer : Safety protocols include using chemical-resistant gloves (e.g., nitrile), full-body protective suits, and respiratory protection if airborne exposure is possible. Storage should avoid prolonged contact with oxidizers, as decomposition products like nitrogen oxides may form under heat or combustion. Stability data suggest refrigeration in airtight containers to minimize degradation .
Q. Which analytical techniques are standard for confirming the purity and structure of this compound?
- Methodological Answer : High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) are essential for structural confirmation. For purity, elemental analysis and melting point determination are standard. Infrared (IR) spectroscopy helps identify functional groups (e.g., carbonyl stretches at ~1670–1730 cm⁻¹ for quinone moieties) .
Q. What synthetic routes are documented for isoquinoline-dione derivatives, and how are they optimized?
- Methodological Answer : Cyclocondensation of spirocyclic intermediates with amines (e.g., 4-methoxyaniline) under reflux conditions is a common method. Reaction optimization involves adjusting stoichiometry, temperature (e.g., 65–145°C), and catalysts. Yields improve with inert atmospheres and controlled addition of reagents .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., NMR/IR) during structural characterization?
- Methodological Answer : Contradictions may arise from tautomerism or solvent effects. For example, quinone carbonyl peaks in IR may split due to hydrogen bonding. Cross-validate using 2D NMR (e.g., HSQC, HMBC) to confirm proton-carbon correlations. Computational modeling (DFT) can predict spectral patterns for comparison .
Q. What experimental designs are suitable for optimizing reaction conditions in synthesis?
- Methodological Answer : Factorial designs (e.g., 2^k factorial) systematically test variables like temperature, solvent polarity, and catalyst loading. Response surface methodology (RSM) identifies optimal conditions by modeling interactions between factors. For example, varying reflux times (3–6 hours) and amine equivalents can maximize yield .
Q. How does the compound’s stability under varying pH and temperature conditions impact experimental reproducibility?
- Methodological Answer : Accelerated stability studies (e.g., 40°C/75% RH) assess degradation pathways. HPLC monitoring reveals decomposition products (e.g., demethylation or oxidation byproducts). Buffered solutions (pH 4–7) minimize hydrolysis, while inert storage (argon) prevents oxidative degradation .
Q. What strategies address low yields in aryl-substituted isoquinoline-dione derivatives?
- Methodological Answer : Electron-deficient aryl amines (e.g., 4-nitroaniline) may require pre-activation via microwave-assisted synthesis. Steric hindrance from bulky substituents can be mitigated using polar aprotic solvents (e.g., DMF). Palladium-catalyzed coupling (e.g., Suzuki-Miyaura) introduces aryl groups post-cyclization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
